molecular formula C21H15ClN4O4S B11425583 N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-4-chlorobenzenesulfonamide

N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-4-chlorobenzenesulfonamide

Cat. No.: B11425583
M. Wt: 454.9 g/mol
InChI Key: GCSOBEMCAFWNFC-UHFFFAOYSA-N
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Description

N-{3-[(2H-1,3-benzodioxol-5-yl)amino]quinoxalin-2-yl}-4-chlorobenzene-1-sulfonamide is a complex organic compound that has garnered attention in scientific research due to its unique structural properties and potential applications in various fields. This compound features a quinoxaline core, a benzodioxole moiety, and a sulfonamide group, making it a versatile molecule for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(2H-1,3-benzodioxol-5-yl)amino]quinoxalin-2-yl}-4-chlorobenzene-1-sulfonamide typically involves multiple steps, including the formation of the quinoxaline core, the introduction of the benzodioxole group, and the sulfonamide formation. One common method involves the following steps:

    Formation of Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions.

    Introduction of Benzodioxole Group: The benzodioxole moiety can be introduced via a palladium-catalyzed C-N cross-coupling reaction between a benzodioxole derivative and the quinoxaline core.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(2H-1,3-benzodioxol-5-yl)amino]quinoxalin-2-yl}-4-chlorobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of quinoxaline N-oxide derivatives.

    Reduction: Formation of reduced quinoxaline derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-{3-[(2H-1,3-benzodioxol-5-yl)amino]quinoxalin-2-yl}-4-chlorobenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{3-[(2H-1,3-benzodioxol-5-yl)amino]quinoxalin-2-yl}-4-chlorobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including cell cycle arrest, apoptosis, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
  • N-{[4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methyl}-substituted compounds

Uniqueness

N-{3-[(2H-1,3-benzodioxol-5-yl)amino]quinoxalin-2-yl}-4-chlorobenzene-1-sulfonamide is unique due to its combination of a quinoxaline core, benzodioxole moiety, and sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H15ClN4O4S

Molecular Weight

454.9 g/mol

IUPAC Name

N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-4-chlorobenzenesulfonamide

InChI

InChI=1S/C21H15ClN4O4S/c22-13-5-8-15(9-6-13)31(27,28)26-21-20(24-16-3-1-2-4-17(16)25-21)23-14-7-10-18-19(11-14)30-12-29-18/h1-11H,12H2,(H,23,24)(H,25,26)

InChI Key

GCSOBEMCAFWNFC-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC3=NC4=CC=CC=C4N=C3NS(=O)(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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